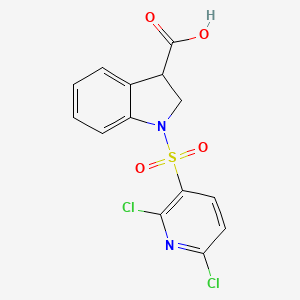
N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide” is a chemical compound with the CAS Number: 887202-54-2 . It has a molecular weight of 261.2 and is a solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is N-(2-hydrazino-2-oxoethyl)-2-(trifluoromethyl)benzamide . The InChI code for the compound is 1S/C10H10F3N3O2/c11-10(12,13)7-4-2-1-3-6(7)9(18)15-5-8(17)16-14/h1-4H,5,14H2,(H,15,18)(H,16,17) .Physical And Chemical Properties Analysis
“N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide” is a solid . It has a molecular weight of 261.2 .Aplicaciones Científicas De Investigación
Inhibition of Bacterial Cystathionine Beta-Lyase
This compound has been identified as an inhibitor of bacterial cystathionine beta-lyase (CBL), which is an enzyme involved in the biosynthesis of methionine. Methionine is crucial for protein and DNA metabolism, and targeting its biosynthesis is considered an attractive approach for developing new antimicrobial agents. Since mammals do not have this pathway, it presents a selective target for inhibiting bacterial growth without affecting the host .
Mecanismo De Acción
The compound has been found in complex with cystathionine beta-lyase (cbl) from Escherichia coli . Cystathionine beta-lyase is an enzyme involved in the metabolism of cysteine and methionine, which uses PLP (pyridoxal-5’-phosphate) as a cofactor . The compound might interact with the enzyme at the active site pyridoxal phosphate cofactor .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2/c11-10(12,13)7-4-2-1-3-6(7)9(18)15-5-8(17)16-14/h1-4H,5,14H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBIJSKYXHYREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2910417.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)

![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![2-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2910422.png)
![6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2910423.png)
![N,N-diethyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910424.png)



![N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2910434.png)
![5-[(Phenylamino)methyl]furan-2-carboxylic acid](/img/structure/B2910437.png)
